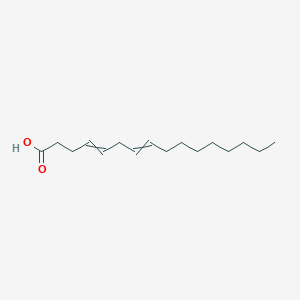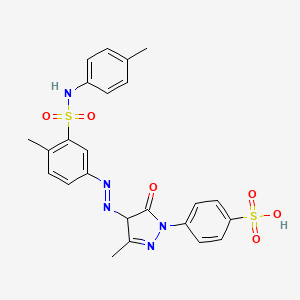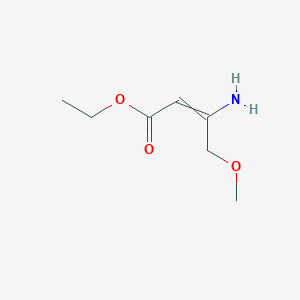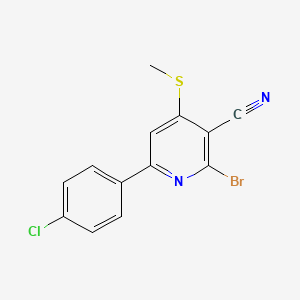
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the second position, a 4-chlorophenyl group at the sixth position, a methylsulfanyl group at the fourth position, and a carbonitrile group at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde, 2-bromopyridine, and methylthiol.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-bromopyridine in the presence of a base such as sodium hydroxide to form an intermediate compound.
Introduction of Methylsulfanyl Group: The intermediate compound is then reacted with methylthiol in the presence of a catalyst such as palladium on carbon to introduce the methylsulfanyl group.
Formation of Carbonitrile Group: Finally, the compound is treated with a cyanating agent such as sodium cyanide to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of primary amines from the carbonitrile group.
科学研究应用
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, chlorophenyl, methylsulfanyl, and carbonitrile groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.
相似化合物的比较
Similar Compounds
2-Bromo-6-(4-fluorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile: Similar structure with a fluorine atom instead of a chlorine atom.
2-Bromo-6-(4-chlorophenyl)-4-(ethylsulfanyl)pyridine-3-carbonitrile: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
Uniqueness
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the specific combination of functional groups present in its structure. This unique combination can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromine, chlorophenyl, methylsulfanyl, and carbonitrile groups can influence its physicochemical properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
84671-60-3 |
|---|---|
分子式 |
C13H8BrClN2S |
分子量 |
339.64 g/mol |
IUPAC 名称 |
2-bromo-6-(4-chlorophenyl)-4-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8BrClN2S/c1-18-12-6-11(17-13(14)10(12)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3 |
InChI 键 |
BZQGPXIRRWZQFR-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=NC(=C1C#N)Br)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


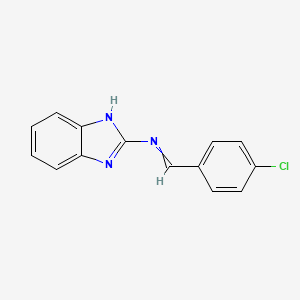
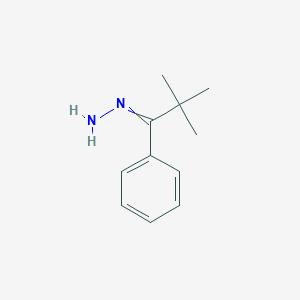

![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14425257.png)
![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
![(2S)-2-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14425274.png)
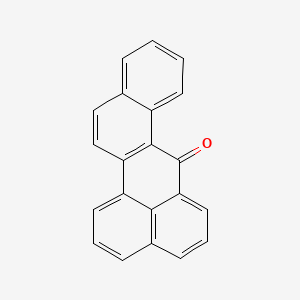

![4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B14425285.png)
![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)
